(6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol
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Overview
Description
(6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol: is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound features a methyl group at the 6th position and a methanol group at the 5th position of the dihydropyran ring. It is a versatile compound with various applications in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Olefin Metathesis and Double Bond Migration: One method involves the use of olefin metathesis followed by double bond migration. This process can be catalyzed by Grubbs’ catalysts, which are ruthenium carbene complexes.
Molecular Iodine Catalysis: Another method employs molecular iodine as a catalyst under solvent-free conditions at ambient temperature.
Industrial Production Methods: Industrial production methods for (6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation Products: The major product of oxidation is the corresponding aldehyde or ketone.
Reduction Products: The major product of reduction is the corresponding alcohol or alkane.
Substitution Products: The major products of substitution reactions are the corresponding halides or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to understand the behavior of pyran derivatives in biological systems.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of (6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the methyl and methanol groups.
6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid: A similar compound with a carboxylic acid group instead of a methanol group.
4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one: Another similar compound with a hydroxyl group and a different substitution pattern.
Uniqueness: (6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, including organic synthesis and material science.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol |
InChI |
InChI=1S/C7H12O2/c1-6-7(5-8)3-2-4-9-6/h8H,2-5H2,1H3 |
InChI Key |
NDWXADRBAIVSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCO1)CO |
Origin of Product |
United States |
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